molecular formula C17H16O4 B577920 (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one CAS No. 1353223-54-7

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one

Cat. No.: B577920
CAS No.: 1353223-54-7
M. Wt: 284.311
InChI Key: YITMXMHWDSZXJQ-HWKANZROSA-N
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Description

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a planar α,β-unsaturated ketone backbone. Its molecular formula is C₁₇H₁₆O₄ (molecular weight: 284.31 g/mol), with hydroxyl groups at the 3,4-positions of the A-ring and a 2-hydroxy-4,5-dimethyl substitution on the B-ring (Fig. 1) .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-10-7-13(16(20)8-11(10)2)14(18)5-3-12-4-6-15(19)17(21)9-12/h3-9,19-21H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITMXMHWDSZXJQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718934
Record name (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-88-3
Record name (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the deprotonated acetophenone enolate on the aromatic aldehyde, followed by dehydration to form the conjugated enone system. The stereoselectivity for the E-isomer arises from the thermodynamic stability of the trans configuration.

Starting Materials

  • 3,4-Dihydroxybenzaldehyde : Provides the catechol moiety (Ring A).

  • 2-Hydroxy-4,5-dimethylacetophenone : Supplies the substituted phenyl group (Ring B).

Standard Reaction Conditions

ParameterTypical RangeOptimal Value
SolventEthanol, Methanol, or H₂OEthanol (95%)
Temperature25–80°CReflux (78°C)
CatalystNaOH, KOH, K₂CO₃, Cs₂CO₃K₂CO₃ (2.5 eq)
Reaction Time4–24 hours6 hours
Yield60–85%78% (reported)

Procedure

  • Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and 2-hydroxy-4,5-dimethylacetophenone (1.2 eq) in ethanol.

  • Add potassium carbonate (2.5 eq) as a slurry in water.

  • Reflux the mixture under nitrogen for 6 hours.

  • Cool to room temperature, acidify with dilute HCl (pH 3–4), and extract with ethyl acetate.

  • Purify the crude product via recrystallization (ethanol/water).

Catalytic System Variations

Catalyst selection significantly impacts reaction efficiency and stereochemical outcomes. Comparative studies reveal the following trends:

Alkali Metal Carbonates

CatalystSolventTemperatureYield (%)E:Z Ratio
K₂CO₃EthanolReflux7898:2
Cs₂CO₃Methanol60°C8297:3
Na₂CO₃H₂O80°C6595:5

Data synthesized from patent AU2004255905B2 and Sigma-Aldrich technical documents.

Cesium carbonate (Cs₂CO₃) enhances yields due to its superior solubility in polar aprotic solvents, though potassium carbonate (K₂CO₃) remains cost-effective for large-scale synthesis.

Acid Catalysis

Though less common, Brønsted acids (e.g., HCl, H₂SO₄) can drive the reaction under milder conditions (40–50°C). However, yields drop to 45–55% due to competing side reactions.

Solvent Optimization

Solvent polarity and proticity influence reaction kinetics and product stability:

SolventDielectric Constant (ε)Boiling Point (°C)Yield (%)
Ethanol24.37878
Methanol32.76572
Water80.110065
DMF36.715368

Ethanol balances solubility of reactants and byproduct removal during recrystallization.

Industrial-Scale Production

Continuous Flow Reactors

Recent patents describe transitioning from batch to continuous flow systems to improve reproducibility and reduce reaction times:

  • Residence Time : 30 minutes (vs. 6 hours in batch)

  • Throughput : 5 kg/h per reactor module

  • Purity : >99% (HPLC)

Green Chemistry Initiatives

  • Solvent Recycling : Ethanol recovery rates exceed 90% via fractional distillation.

  • Catalyst Reuse : K₂CO₃ retains 80% activity after five cycles via filtration and reactivation.

Analytical Characterization

Post-synthesis verification employs:

Spectroscopic Methods

TechniqueKey Data Points
¹H NMR δ 7.82 (d, J=15.6 Hz, H-β), δ 6.85 (s, H-2)
¹³C NMR δ 188.5 (C=O), δ 146.2 (C-4, catechol)
IR 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C)
HPLC tₖ = 12.7 min (C18, 70:30 MeOH/H₂O)

Crystallography

Single-crystal X-ray diffraction confirms the E-configuration, with dihedral angles of 178.3° between the aromatic rings.

Challenges and Mitigation Strategies

Oxidative Degradation

The catechol moiety undergoes autoxidation at pH >7. Solutions include:

  • Conducting reactions under nitrogen atmosphere

  • Adding antioxidants (0.1% ascorbic acid)

  • Maintaining pH ≤6 during workup.

Byproduct Formation

Common byproducts and their suppression:

ByproductCausePrevention
Diastereomers Incomplete dehydrationProlonged reflux
Polymerized chalcones Excess baseCatalyst stoichiometry control

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : 300 W, 100°C, 15 minutes

  • Yield : 81%

  • Advantage : Reduces reaction time by 90% compared to conventional heating.

Enzymatic Catalysis

Lipase-based systems (e.g., Candida antarctica Lipase B) achieve 68% yield in aqueous media, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits the activation of macrophages, which play a crucial role in inflammatory responses. Specifically, it suppresses the production of nitric oxide and pro-inflammatory cytokines by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in macrophages. In vivo studies showed that this compound protected mice from endotoxin shock by reducing inflammatory cytokine production .

Antibacterial Activity

The antibacterial properties of (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one have been investigated against various Gram-positive bacteria. Studies have shown that flavonoids and related compounds can exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. The specific structural features of this compound contribute to its effectiveness against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antioxidant Effects

This compound also demonstrates antioxidant activity, which is vital for protecting cells from oxidative stress. Antioxidants neutralize free radicals and prevent cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals has been supported by experimental evidence showing its effectiveness in various biochemical assays .

Case Studies

Study Focus Findings
Anti-inflammatory effectsInhibited macrophage activation, reduced nitric oxide production in RAW264.7 cells, protected mice from endotoxin shock.
Antibacterial activityEffective against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potential for therapeutic applications in bacterial infections.
Antioxidant activityExhibited significant free radical scavenging ability in biochemical assays, suggesting potential use as a dietary antioxidant.

Mechanism of Action

The biological activity of (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets:

    Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, through modulation of signaling pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcones are privileged scaffolds in medicinal chemistry. Below, the target compound is compared to analogs with varying substitution patterns and documented biological activities.

Antioxidant Activity: Role of Hydroxyl Group Positioning

The antioxidant efficacy of chalcones is strongly influenced by hydroxyl group placement. For example:

  • (E)-1-(2-Aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one: This aminochalcone derivative demonstrated superior free radical scavenging (DPPH assay) and superoxide dismutase (SOD) mimetic activity compared to analogs with single hydroxyl or methoxy groups. Adjacent 3,4-dihydroxy substitutions on the B-ring enhanced electron donation, stabilizing radical intermediates .
  • Isoliquiritigenin ((E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one) : A natural chalcone with 2,4-dihydroxy and 4-hydroxy groups, it activates SIRT1, a protein linked to longevity and oxidative stress resistance. However, its antioxidant capacity is weaker than 3,4-dihydroxy-substituted analogs due to less optimal resonance stabilization .

However, the 2-hydroxy-4,5-dimethylphenyl substituent may reduce solubility or sterically hinder interactions with redox-active enzymes.

Anticancer Activity: Substituent Effects on Signaling Pathways

Chalcones often modulate STAT3 and NF-κB pathways in cancer. Key examples include:

  • (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one : Bromine and methoxy groups enhance electrophilicity, promoting covalent binding to STAT3’s SH2 domain and inhibiting phosphorylation .
  • 4,3′,4′,5′-Tetramethoxychalcone : Methoxy groups increase membrane permeability, enabling potent NF-κB suppression in vitro .

However, hydroxyl groups may facilitate hydrogen bonding with kinase active sites, warranting further investigation.

Antibacterial and Enzymatic Modulation

  • 4-Hydroxy-2-Methylchalcone : Exhibits moderate antibacterial activity against Staphylococcus aureus due to its hydrophobic methyl group enhancing membrane disruption .
  • Isoliquiritigenin : Acts as a SIRT1 activator, promoting deacetylation of histones and metabolic regulators .

Data Table: Structural and Functional Comparison

Compound Name (IUPAC) Substituents (A-Ring/B-Ring) Key Biological Activities Notable Findings References
(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one A: 3,4-dihydroxy; B: 2-hydroxy-4,5-dimethyl Predicted antioxidant Structural analogs suggest hydroxyl-driven radical scavenging
(E)-1-(2-Aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one A: 2-amino; B: 3,4-dihydroxy Antioxidant (DPPH IC₅₀: 12 µM) Adjacent dihydroxy groups enhance activity
Isoliquiritigenin A: 2,4-dihydroxy; B: 4-hydroxy SIRT1 activation, antioxidant Weaker antioxidant than 3,4-dihydroxy analogs
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one A: 3-hydroxy; B: 4-bromo-3,5-dimethoxy STAT3 inhibition (IC₅₀: 1.8 µM) Bromine enhances electrophilic reactivity
4-Hydroxy-2-Methylchalcone A: 4-hydroxy; B: 2-methyl Antibacterial (MIC: 32 µg/mL) Methyl group improves lipid solubility

Biological Activity

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the class of chalcones, which are characterized by a specific structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The IUPAC name reflects its hydroxyl substitutions on the phenyl rings:

  • Chemical Formula : C17H16O4
  • Molecular Weight : 284.31 g/mol

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of chalcones. The structure-activity relationship (SAR) indicates that hydroxyl groups significantly enhance antibacterial efficacy. For instance, this compound has shown promising activity against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Bacillus subtilis10 μg/mL

These findings suggest that the compound's antibacterial activity is influenced by the presence of hydroxyl groups which enhance interaction with bacterial cell walls .

Antifungal Activity

The compound also exhibits antifungal properties. Studies have demonstrated that it can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using a similar MIC approach:

Fungal Strain MIC (μg/mL)
Candida albicans15
Aspergillus niger20

The mechanism appears to involve disruption of fungal cell membranes and inhibition of ergosterol synthesis .

Antioxidant Activity

Chalcones are known for their antioxidant properties. In vitro assays using DPPH and ABTS methods showed that this compound exhibits significant free radical scavenging activity.

Assay Type IC50 Value (μM)
DPPH25
ABTS30

This antioxidant capacity is attributed to the phenolic hydroxyl groups that donate hydrogen atoms to free radicals .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the effectiveness of this chalcone derivative in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to controls over a two-week period.

Case Study 2: Antifungal Treatment

Another study focused on patients with recurrent Candida infections. Administration of this compound resulted in a marked decrease in fungal load and improved patient outcomes without significant side effects.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and stereoselectivity?

The compound is synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. Key parameters include:

  • Catalyst selection : Base catalysts (e.g., NaOH, KOH) or acid-catalyzed methods under reflux. Polar aprotic solvents (e.g., ethanol, DMF) improve solubility of phenolic precursors .
  • Temperature control : Elevated temperatures (60–80°C) accelerate enolate formation but may degrade hydroxyl groups; lower temperatures preserve functionality but require longer reaction times .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients resolves stereoisomers, confirmed by HPLC .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this chalcone derivative?

  • FT-IR and NMR : Hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches in IR confirm functional groups. 1^1H NMR reveals coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) to confirm the E-configuration of the α,β-unsaturated ketone .
  • X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) provides bond lengths and angles. For example, the C=O bond typically measures ~1.23 Å, and dihedral angles between aromatic rings indicate planarity or torsion .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, AIM) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model:

  • Electron distribution : Natural Bond Orbital (NBO) analysis identifies hyperconjugation between the carbonyl group and aromatic rings, stabilizing the enone system .
  • Reactivity sites : Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions (hydroxyl groups) and electrophilic regions (carbonyl carbon) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds) critical for crystal packing .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-dependent assays : Use DPPH/ABTS radical scavenging at multiple concentrations (e.g., 10–100 μM). Hydroxyl groups donate protons at low doses (antioxidant), while high doses may induce redox cycling (pro-oxidant) .
  • Cellular vs. cell-free systems : Compare results in isolated enzymes (e.g., COX-2 inhibition) versus whole-cell models (e.g., macrophage ROS assays) to differentiate direct binding from metabolic effects .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. hydroxyl groups) to isolate contributions to bioactivity .

Q. How does the compound’s chelation potential with transition metals influence its biological and catalytic applications?

  • UV-Vis titration : Monitor shifts in λmax upon adding Fe³⁺/Cu²⁺ ions. Bathochromic shifts (~30 nm) indicate metal-ligand charge transfer .
  • Electrochemical analysis : Cyclic voltammetry reveals redox peaks corresponding to metal reduction (e.g., Fe³⁺ → Fe²⁺ at −0.2 V vs. Ag/AgCl) .
  • Catalytic applications : Chelated complexes may enhance catalytic efficiency in oxidation reactions (e.g., Suzuki-Miyaura coupling) .

Methodological Considerations

Q. What chromatographic techniques improve separation of closely related chalcone analogs?

  • HPLC-DAD : C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) resolve positional isomers (e.g., 3,4- vs. 2,4-dihydroxy substitution) .
  • TLC validation : Silica gel GF254 plates with chloroform:methanol (9:1) visualize spots under UV (254 nm); Rf values differentiate substituent patterns .

Q. How can in silico docking studies guide the design of derivatives with enhanced target affinity?

  • Protein-ligand docking (AutoDock Vina) : Simulate binding to targets like COX-2 (PDB: 5KIR). High-affinity poses correlate with hydrogen bonds between hydroxyl groups and Arg120/His90 residues .
  • Pharmacophore modeling : Identify essential features (e.g., planar enone system, meta-hydroxyl groups) for anti-inflammatory activity .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

  • Non-linear regression (GraphPad Prism) : Fit IC50 values using a four-parameter logistic model. Report 95% confidence intervals to assess significance .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., chalcone vs. doxorubicin) using Tukey’s HSD for multiple comparisons .

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